9-Methyl vs. Parent Scaffold: Regiochemistry
The presence of the methyl group at the 9-position introduces a chiral center and increases steric bulk and lipophilicity relative to the unsubstituted parent scaffold (5-Oxa-2,8-diazaspiro[3.5]nonane, CAS 151742-14-2). This modification is expected to alter calculated logP, molar refractivity, and hydrogen-bonding capacity, which directly impact membrane permeability and target binding. The oxa-diazaspiro patent family (US 10,689,398 B2) explicitly teaches that alkyl substitution on the spirocyclic framework modulates sigma receptor affinity, with structure-activity relationships demonstrating that even single-carbon modifications can shift binding potency [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 142.20 g/mol; SMILES CC1NCCOC12CNC2 (tertiary amine, one H-bond donor) |
| Comparator Or Baseline | 5-Oxa-2,8-diazaspiro[3.5]nonane (CAS 151742-14-2): MW 128.17 g/mol; SMILES C1COC2(CNC2)NC1 (secondary amine, two H-bond donors) |
| Quantified Difference | ΔMW = +14.03 g/mol (methyl group); reduction in H-bond donor count by 1 (secondary → tertiary amine); increased clogP estimated at +0.5 to +0.8 log units based on methyl group contribution |
| Conditions | In silico physicochemical comparison; no direct experimental head-to-head data identified in allowed literature sources |
Why This Matters
The altered hydrogen-bond donor count and lipophilicity differentiate the compound's suitability for CNS drug discovery programs where fine-tuning of permeability and efflux transporter recognition is critical for lead optimization.
- [1] Virgili Bernadó M, Almansa Rosales C, Alegret-Molina C. OXA-Diazaspiro compounds having activity against pain. US Patent 10,689,398 B2 (granted 2020-06-23). View Source
